Bisindolylmaleimide VIII

PKC Isoform Selectivity Signal Transduction Kinase Inhibitor Profiling

Bisindolylmaleimide VIII (Ro 31-7549) is a cell-permeable, ATP-competitive PKC inhibitor with a 3-4 fold selectivity for PKCα (IC50=53nM) over βI, βII, γ, and ε isoforms. Unlike generic pan-PKC inhibitors or staurosporine analogs, it uniquely facilitates Fas/DR5-mediated apoptosis via a PKC-independent JNK/p38 mechanism and demonstrates validated in vivo efficacy in preventing disease progression in experimental allergic encephalitis and adjuvant arthritis models (rat). Its distinct α-preferential bias and dual pro-apoptotic activity make it the essential, non-substitutable research tool for clean signal transduction studies, death-receptor sensitization assays, and preclinical T-cell autoimmune research.

Molecular Formula C24H22N4O2
Molecular Weight 398.5 g/mol
CAS No. 125313-65-7
Cat. No. B1679481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisindolylmaleimide VIII
CAS125313-65-7
SynonymsRo317549 Monohydrate;  Ro-317549 Monohydrate;  Ro 31-7549 Monohydrate;  Ro-31-7549 Monohydrate
Molecular FormulaC24H22N4O2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
InChIInChI=1S/C24H22N4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30)
InChIKeyUQHKJRCFSLMWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: Bisindolylmaleimide VIII (Ro 31-7549) CAS 125313-65-7 — A Selective PKC Inhibitor with Defined Isoform Bias and PKC-Independent Apoptosis Enhancement


Bisindolylmaleimide VIII (Ro 31-7549; CAS 125313-65-7) is a cell-permeable, ATP-competitive bisindolylmaleimide inhibitor of protein kinase C (PKC). It exhibits a potency of IC50 = 158 nM against rat brain PKC and demonstrates distinct isoform selectivity, with a 3-4 fold preference for PKCα (IC50 = 53 nM) over PKCβI (IC50 = 195 nM), PKCβII (IC50 = 163 nM), PKCγ (IC50 = 213 nM), and PKCε (IC50 = 175 nM) [1]. Beyond PKC inhibition, Bisindolylmaleimide VIII has been shown to facilitate death receptor-mediated apoptosis through a PKC-independent mechanism, including enhancement of Fas- and DR5-mediated pathways, and to inhibit T cell-mediated autoimmune disease progression in in vivo models [2][3].

Why Bisindolylmaleimide VIII (Ro 31-7549) Cannot Be Directly Replaced by Other PKC Inhibitors


Direct substitution of Bisindolylmaleimide VIII with other PKC inhibitors (e.g., Bisindolylmaleimide I (GF 109203X), Bisindolylmaleimide IX (Ro 31-8220), or Staurosporine) is not scientifically valid due to three critical, quantifiable points of divergence: (1) distinct PKC isoform inhibition profiles and potencies, with Bisindolylmaleimide VIII exhibiting a unique α-preferential bias (3-4 fold selectivity for PKCα over β, γ, and ε isoforms) compared to the pan-PKC inhibition of Bisindolylmaleimide IX [1]; (2) the presence of a PKC-independent, apoptosis-sensitizing functional domain not shared by all analogs, as evidenced by its ability to restore Fas sensitivity in resistant cells and synergize with TRAIL in vivo [2]; and (3) divergent in vivo efficacy in autoimmune models, where Bisindolylmaleimide VIII demonstrated disease prevention in two rat models, an outcome not equally reported for other analogs [2]. These factors preclude interchangeable use without altering experimental outcomes.

Quantitative Evidence for Selecting Bisindolylmaleimide VIII (Ro 31-7549) Over Close Analogs


PKCα-Preferential Isoform Inhibition Profile Enables Targeted Signaling Studies

Bisindolylmaleimide VIII exhibits a 3- to 4-fold selectivity for PKCα over other PKC isoforms, a profile distinct from the broad-spectrum, high-potency inhibition seen with Bisindolylmaleimide IX (Ro 31-8220). In contrast, the structural analog Staurosporine displays a 2-fold preference for PKCβ over other isoforms. [1]

PKC Isoform Selectivity Signal Transduction Kinase Inhibitor Profiling

Restoration of Fas-Mediated Apoptosis in Resistant Cancer Cell Lines

Bisindolylmaleimide VIII uniquely restores Fas-mediated apoptosis in cell lines otherwise resistant to Fas stimulation. In human astrocytoma 1321N1 cells and Molt-4T cells, which show no apoptosis when treated with anti-Fas antibody alone, co-treatment with Bisindolylmaleimide VIII potentiates Fas-induced cell death. This effect is selective for activated T cells and is Fas-dependent, as demonstrated by the lack of effect in Fas-deficient lpr/lpr mouse T cells. [1]

Apoptosis Cancer Cell Biology Death Receptor Signaling

In Vivo Prevention of Autoimmune Disease Progression in Rat Models

In two distinct rat models of T cell-mediated autoimmune disease—experimental allergic encephalitis (EAE) and adjuvant arthritis—administration of Bisindolylmaleimide VIII during autoantigen stimulation prevented the development of clinical symptoms. This in vivo efficacy is not a class-wide property of all bisindolylmaleimides and is linked to its unique enhancement of Fas-dependent apoptosis. [1]

Autoimmunity Immunology In Vivo Pharmacology

Synergistic Enhancement of DR5-Mediated Apoptosis via JNK/p38 Pathway In Vitro and In Vivo

Bisindolylmaleimide VIII synergistically enhances apoptosis induced by DR5 (TRAIL-R2) ligation. In combination with the anti-DR5 agonistic antibody TRA-8, Bisindolylmaleimide VIII led to a synergistic and sustained activation of JNK and p38 MAPK, mediated by MKK4, and resulted in enhanced apoptosis both in vitro and in vivo. This PKC-independent mechanism involves mitochondrial pathway engagement and is not a generic property of PKC inhibitors. [1]

TRAIL Signaling Apoptosis Cancer Therapeutics

Cellular Potency Differentiation: IC50 for Noradrenaline Release in Neuroblastoma Cells

In a functional cellular assay, Bisindolylmaleimide VIII inhibited carbachol-evoked noradrenaline release from human SH-SY5Y neuroblastoma cells with an IC50 of 600 nM. This value represents a more functionally relevant potency metric in a neuronal context compared to isolated kinase assays, and it provides a reference point for selecting an effective concentration in neurobiological studies.

Neurobiology Exocytosis Cell Signaling

High-Value Application Scenarios for Bisindolylmaleimide VIII (Ro 31-7549) Based on Quantitative Evidence


Dissecting PKCα-Specific Signaling Pathways in Cellular Models

When experimental design requires inhibition of PKCα with reduced impact on PKCβ, γ, and ε isoforms, Bisindolylmaleimide VIII provides a quantifiable advantage. Its 3- to 4-fold selectivity for PKCα (IC50 = 53 nM) over other isoforms (IC50 range 163-213 nM) allows for cleaner interrogation of PKCα-mediated functions in signal transduction studies, as documented in its defined isoform inhibition profile [1].

Overcoming Death Receptor Resistance in Apoptosis Research

In cancer cell lines or primary cells that exhibit intrinsic resistance to Fas or TRAIL-mediated apoptosis, Bisindolylmaleimide VIII serves as a critical tool to restore sensitivity. Its demonstrated ability to potentiate Fas-mediated apoptosis in otherwise resistant astrocytoma and T cell lines, in a Fas-dependent and activation-selective manner, makes it uniquely suited for studies of extrinsic apoptotic pathway sensitization [2].

Preclinical Modeling of T Cell-Mediated Autoimmune Diseases

For in vivo studies of autoimmune pathology, particularly those involving T cell dysregulation, Bisindolylmaleimide VIII offers validated efficacy. Its ability to prevent disease onset in two established rat models—experimental allergic encephalitis and adjuvant arthritis—provides a strong rationale for its use in immunological research aimed at understanding and therapeutically targeting autoimmune processes [2].

Investigating PKC-Independent Synergy in Cancer Combination Therapy

In studies evaluating combinatorial strategies with death receptor agonists (e.g., anti-DR5 antibodies), Bisindolylmaleimide VIII provides a distinct PKC-independent mechanism of action. Its synergistic enhancement of DR5-mediated apoptosis through the JNK/p38 and mitochondrial pathways, demonstrated both in vitro and in vivo, positions it as a valuable reference compound for probing non-canonical apoptotic signaling and for preclinical therapeutic development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisindolylmaleimide VIII

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.